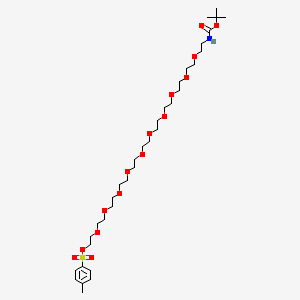
t-Boc-N-Amido-PEG11-Tos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Boc-N-Amido-PEG11-Tos is a polyethylene glycol (PEG) derivative that contains an amino group at the 11th carbon atom and a tert-butyloxycarbonyl (t-Boc) group at the nitrogen atom. This compound is widely used in organic chemistry as a linker molecule in various chemical reactions and processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-Amido-PEG11-Tos typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butyloxycarbonyl (t-Boc) group.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to ensure consistent product quality.
Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-Amido-PEG11-Tos undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The t-Boc group can be deprotected under mild acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols and amines, which react with the tosyl group under basic conditions.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives where the tosyl group is replaced by the nucleophile.
Deprotection: The major product is the free amine after the removal of the t-Boc group.
Scientific Research Applications
t-Boc-N-Amido-PEG11-Tos has a wide range of applications in scientific research, including:
Chemistry: Used as a linker molecule in the synthesis of complex organic compounds.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of t-Boc-N-Amido-PEG11-Tos involves its ability to act as a linker molecule. The compound’s hydrophilic PEG spacer increases the solubility of the attached molecules in aqueous media. The tosyl group facilitates nucleophilic substitution reactions, while the t-Boc group protects the amino group until it is needed for further reactions .
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-Amido-PEG7-Tos: Similar structure but with a shorter PEG spacer.
t-Boc-N-Amido-PEG11-Amine: Contains an amino group instead of a tosyl group.
t-Boc-N-Amido-PEG11-Azide: Contains an azide group instead of a tosyl group .
Uniqueness
t-Boc-N-Amido-PEG11-Tos is unique due to its combination of a long PEG spacer, a t-Boc-protected amino group, and a tosyl group. This combination allows for versatile applications in various chemical reactions and processes, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C34H61NO15S |
|---|---|
Molecular Weight |
755.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H61NO15S/c1-31-5-7-32(8-6-31)51(37,38)49-30-29-48-28-27-47-26-25-46-24-23-45-22-21-44-20-19-43-18-17-42-16-15-41-14-13-40-12-11-39-10-9-35-33(36)50-34(2,3)4/h5-8H,9-30H2,1-4H3,(H,35,36) |
InChI Key |
FRUBCOONMZOITC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)
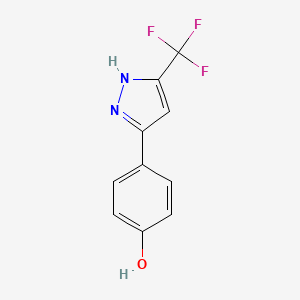


![(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719778.png)

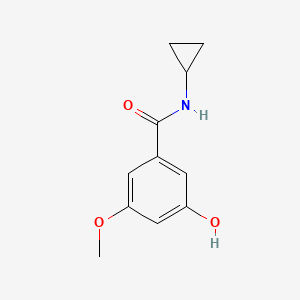
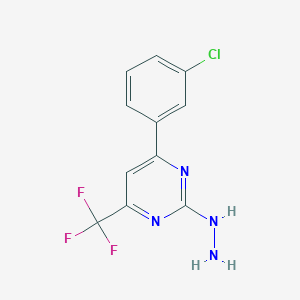

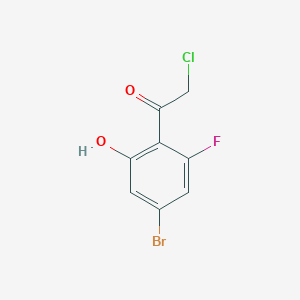


![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)
